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Compound of Interest

Compound Name: Fluorescent Red Mega 480

Cat. No.: B1257686 Get Quote

This guide provides a comprehensive comparison of Fluorescent Red Mega 480 antibody

conjugates with viable alternatives, focusing on cross-reactivity. It is intended for researchers,

scientists, and drug development professionals utilizing immunofluorescence techniques. The

guide includes detailed experimental protocols, comparative data, and visual diagrams to

facilitate informed decisions in reagent selection.

Introduction to Fluorescent Red Mega 480
Fluorescent Red Mega 480 is a fluorescent dye characterized by a large Stokes shift, with an

excitation maximum around 513-526 nm and an emission maximum at approximately 640 nm.

[1] This property makes it suitable for multicolor imaging experiments, as it can be excited by

common laser lines used for green-emitting fluorophores while emitting in the far-red spectrum,

minimizing spectral overlap.[1] Mega 480 is available as an NHS-ester, facilitating covalent

conjugation to primary amines on antibodies and other proteins.

Alternatives for Comparison
For a thorough evaluation, this guide compares Fluorescent Red Mega 480 with two widely

used red fluorescent dyes with similar spectral characteristics:

Alexa Fluor™ 594: A bright and photostable dye with an excitation peak at 590 nm and an

emission peak at 617 nm.[2]
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DyLight™ 594: A fluorescent dye with an excitation maximum at 593 nm and an emission

maximum at 618 nm, known for its high fluorescence intensity.[3][4]

Data Presentation: Cross-Reactivity Comparison
The following table summarizes hypothetical cross-reactivity data for anti-TGF-β Receptor II

antibodies conjugated to Fluorescent Red Mega 480, Alexa Fluor 594, and DyLight 594. The

data is based on a standardized immunofluorescence protocol performed on a cell line with

known negative and positive expression of related receptors.

Table 1: Quantitative Comparison of Off-Target Binding

Fluorophore
Conjugate

Target Antigen
(TGF-β RII) Mean
Fluorescence
Intensity (MFI)

Off-Target Antigen
1 (BMPR2) MFI (%
of Target)

Off-Target Antigen
2 (EGFR) MFI (% of
Target)

Fluorescent Red

Mega 480
15,234 23 (0.15%) 15 (0.10%)

Alexa Fluor™ 594 18,567 37 (0.20%) 28 (0.15%)

DyLight™ 594 17,981 32 (0.18%) 25 (0.14%)

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to

demonstrate a comparative framework. Actual results may vary based on experimental

conditions.

Experimental Protocols
Antibody Conjugation
A standard protocol for conjugating NHS-ester functionalized dyes to antibodies should be

followed. Briefly, the antibody is dialyzed against a carbonate-bicarbonate buffer (pH 8.5-9.0) to

ensure the availability of deprotonated primary amines. The NHS-ester dye is dissolved in an

anhydrous solvent like DMSO and added to the antibody solution at a specific molar ratio. The

reaction is incubated for 1-2 hours at room temperature with gentle stirring, followed by the

removal of unconjugated dye via dialysis or column chromatography.
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Cross-Reactivity Testing by Immunofluorescence
This protocol is designed to assess the non-specific binding of fluorescently labeled antibodies.

Cell Preparation:

Culture cells known to express the target antigen (e.g., TGF-β Receptor II) and cells known

to express potentially cross-reactive antigens (e.g., BMPR2, EGFR) on separate coverslips

or in different wells of a microplate.

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[5][6]

Wash the cells three times with PBS for 5 minutes each.[5]

Immunostaining:

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if staining for

intracellular antigens. For cell surface staining, this step can be omitted.[5]

Block non-specific binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS)

for 1 hour at room temperature.

Dilute the fluorescently conjugated primary antibodies (Anti-TGF-β RII conjugated with Mega

480, Alexa Fluor 594, or DyLight 594) to their optimal working concentration in the blocking

buffer.

Incubate the cells with the diluted primary antibodies for 1-2 hours at room temperature or

overnight at 4°C, protected from light.[6]

Wash the cells three times with PBS containing 0.05% Tween 20 for 5 minutes each.

(Optional) Counterstain the nuclei with a suitable dye like DAPI.

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Data Acquisition and Analysis:
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Capture images using a fluorescence microscope with appropriate filter sets for each

fluorophore.

Quantify the mean fluorescence intensity (MFI) of the stained cells in both the target and

potential cross-reactive cell lines using image analysis software.

Calculate the percentage of off-target binding relative to the target antigen's MFI.

Mandatory Visualization
Signaling Pathway Diagram
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of

various cellular processes.[7][8][9] Dysregulation of this pathway is implicated in numerous

diseases.[8] The following diagram illustrates the canonical TGF-β signaling cascade.
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Caption: Canonical TGF-β signaling pathway.

Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for assessing

antibody conjugate cross-reactivity.
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Caption: Workflow for cross-reactivity testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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